Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Overview
Description
Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, commonly known as ECSB, is an organic compound that is used in a variety of scientific applications. It is a white, odorless powder that is soluble in both organic and aqueous solvents. ECSB has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Biodegradation Studies :
- Chlorimuron-ethyl, a compound related to Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, has been studied for its biodegradation by Rhodococcus sp. D310-1. This research is significant in understanding the microbial degradation of similar compounds and their environmental impact (Li et al., 2016).
Analytical Chemistry :
- Ethyl benzoate, a compound structurally related to Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, has been analyzed in cosmetics using ultra-performance liquid chromatography. This demonstrates the use of such compounds in cosmetic products and the importance of analytical methods for their detection (Wu et al., 2008).
Chemical Synthesis and Transformation :
- Studies on the synthesis and transformation of benzoates, including compounds like ethyl benzoate, offer insights into the chemical properties and potential applications of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate in pharmaceutical and chemical industries (Avetisyan et al., 2007).
Optical Properties for Photonic Applications :
- Research on the nonlinear optical properties of hydrazone derivatives, similar in structure to Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, reveals their potential for applications in photonic devices. This indicates the possible use of such compounds in the field of optics and photonics (Nair et al., 2022).
Antibacterial Activity :
- Studies on the synthesis of novel benzoate derivatives, including ethyl benzoate, and their antibacterial activity highlight the potential of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate and related compounds in the development of new antibacterial agents (Wang et al., 2017).
Ionic Liquids for Carbohydrate Synthesis :
- The use of imidazolium benzoates in the synthesis of carbohydrates shows the relevance of similar compounds like Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate in synthetic chemistry, particularly in the preparation of complex organic molecules (Murugesan et al., 2003).
Cancer Research :
- Research into compounds like Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which shares functional groups with Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, highlights their potential in the development of new treatments for diseases such as breast cancer (Gad et al., 2020).
properties
IUPAC Name |
ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRFXDOOJNYVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate | |
CAS RN |
92874-73-2 | |
Record name | Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092874732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-(4-CHLORO-3-SULFAMOYLBENZOYL)BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7DB5UF9GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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